Gentamicin B1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C20H40N4O10 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

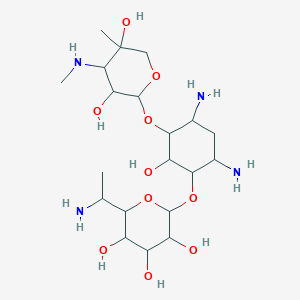

2-(1-aminoethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C20H40N4O10/c1-6(21)14-10(26)9(25)11(27)19(32-14)34-16-8(23)4-7(22)15(12(16)28)33-18-13(29)17(24-3)20(2,30)5-31-18/h6-19,24-30H,4-5,21-23H2,1-3H3 |

InChI Key |

ABCLPPNEPBAKRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)O)O)O)N |

Synonyms |

gentamicin B gentamicin B sulfate gentamicin B1 |

Origin of Product |

United States |

Foundational & Exploratory

Gentamicin B1: A Technical Guide to Chemical Properties and Stability

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and stability of Gentamicin (B1671437) B1, a significant component of the gentamicin antibiotic complex. A thorough understanding of these characteristics is essential for its handling, formulation, and the development of robust analytical methods.

Core Chemical Properties

Gentamicin B1 is an aminoglycoside antibiotic, a class of compounds known for their bactericidal activity against a wide range of bacteria.[1][2] Its structure, like other gentamicins, is based on a 2-deoxystreptamine (B1221613) moiety linked to two sugar units.[3]

Table 1: Summary of this compound Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | [4] |

| CAS Number | 36889-16-4 | [1][4][5] |

| Molecular Formula | C20H40N4O10 | [1][4][5][6][7][8] |

| Molecular Weight | 496.55 g/mol | [1][5][6][7] |

| Appearance | White to Pale Yellow Solid | [1][2] |

| Solubility | Slightly soluble in Methanol and Water.[1][2] The gentamicin complex is freely soluble in water but practically insoluble in ethanol.[9] | |

| Predicted pKa | 12.96 ± 0.70 | [1][10] |

| Predicted XLogP3-AA | -5.8 | [4] |

| Hydrogen Bond Donor Count | 10 | [4] |

Stability Profile

The stability of gentamicin is a critical factor for ensuring its therapeutic efficacy and safety.[11] Degradation can lead to reduced potency and the formation of potentially harmful byproducts.[11] this compound's stability is influenced by several factors, including pH, temperature, light, and humidity.

2.1 pH Stability The stability of gentamicin is highly dependent on pH. The optimal pH range for gentamicin stability in liquid solutions is between 4.5 and 7.0.[11] In more acidic or alkaline environments, it undergoes hydrolysis, leading to the formation of degradation products.[11] A stability study of gentamicin sulfate (B86663) injections showed that while the pH of all samples decreased slightly over a six-month period, they remained within the acceptable USP range.[12]

2.2 Temperature Stability Gentamicin is sensitive to heat.[11] Extreme heat can cause chemical reactions that break down the molecule, reducing its effectiveness.[11] Conversely, extremely low temperatures can decrease its solubility.[11] The recommended storage temperature for gentamicin is refrigerated, between 2°C and 8°C, to prevent degradation.[11] However, some solutions have been shown to be stable at room temperature (~25°C).[13][14] A study on gentamicin-coated implants showed that storage at 60°C led to a small but significant reduction in the level of the C2 congener when combined with PLGA, indicating that the formulation can impact thermal stability.[15]

2.3 Photostability Exposure to light, particularly ultraviolet (UV) rays, can trigger photochemical reactions that degrade gentamicin.[11] This degradation occurs as the molecule absorbs energy, which can lead to the breaking of chemical bonds.[11] One study demonstrated that when gentamicin was exposed to UV light at 243 nm for 30 minutes, a significant degradation of 42.14% was observed.[16][17] Therefore, gentamicin and its preparations should be protected from light.[11]

2.4 Humidity and Oxidative Stability Gentamicin sulfate is described as hygroscopic and can undergo gradual degradation upon exposure to humid atmospheres, a process that is accelerated at higher temperatures.[15] Powdered forms are particularly susceptible to moisture-induced degradation.[11] Storage of gentamicin-coated rods at 75% relative humidity resulted in small decreases in the level of the C2 congener.[15] Additionally, the molecule is susceptible to oxidative degradation.[17]

Degradation Pathways

The primary degradation pathway for gentamicin under hydrolytic stress (acidic or alkaline conditions) is the cleavage of the glycosidic bonds. This results in the formation of gentamines, which are the 2-deoxystreptamine core with one of the sugar moieties removed.[18] For example, electrochemical degradation of gentamicin has been shown to proceed via the loss of a pyran moiety.[19] Forced degradation studies have identified known gentamines C1, C1a, and C2 as major degradants.[20]

References

- 1. This compound | 36889-16-4 [chemicalbook.com]

- 2. Naarini Molbio Pharma [naarini.com]

- 3. Gentamicin [drugfuture.com]

- 4. This compound | C20H40N4O10 | CID 76970706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 36889-16-4 | AG46304 | Biosynth [biosynth.com]

- 6. GSRS [precision.fda.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. images.baidu1y.com [images.baidu1y.com]

- 10. Page loading... [guidechem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. ejua.net [ejua.net]

- 13. Gentamicin (10 mg/mL), 10 mL - FAQs [thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Experimental design optimization for electrochemical removal of gentamicin: toxicity evaluation and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]

The Needle in the Haystack: A Technical Guide to the Discovery and Origin of Gentamicin B1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin (B1671437), a cornerstone in the arsenal (B13267) against severe bacterial infections, is not a single entity but a complex mixture of structurally related aminoglycoside antibiotics. Produced through fermentation by the actinomycete Micromonospora purpurea, this complex is a rich source of clinically significant compounds. Among these, the minor component Gentamicin B1 has garnered interest for its unique biological properties and as a precursor for semi-synthetic derivatives. This technical guide provides an in-depth exploration of the discovery and origin of this compound, detailing the fermentation of M. purpurea, the intricate biosynthetic pathway, and the rigorous experimental protocols required for its isolation and characterization. Quantitative data is presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

Discovery and Origin

Gentamicin was first introduced in 1963, a product of the fermentation of Micromonospora purpurea.[1] It was quickly recognized that the antibiotic activity stemmed from a mixture of closely related compounds, primarily the Gentamicin C complex (C1, C1a, C2, C2a, and C2b).[2] Further investigation into the fermentation broth revealed the presence of several minor components, including this compound.[3] These minor constituents, while present in smaller quantities, are crucial for understanding the complete biosynthetic capabilities of M. purpurea and offer potential for the development of novel antibiotics with improved therapeutic profiles.[3]

This compound is a 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside. Its structure is characterized by the presence of a garosamine (B1245194) ring, a 2-deoxystreptamine core, and a purpurosamine ring. The structural elucidation of this compound and its congeners was made possible through a combination of chromatographic separation techniques and spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is an intricate enzymatic process originating from primary metabolites. While the entire pathway is complex and involves numerous steps, the core structure and its subsequent modifications are well-studied.

Formation of the 2-Deoxystreptamine (2-DOS) Core

The central aminocyclitol core of all gentamicins, 2-deoxystreptamine (2-DOS), is derived from D-glucose-6-phosphate. A series of enzymatic reactions, including cyclization, amination, and oxidation, lead to the formation of this crucial building block.

Glycosylation and Tailoring Steps

Following the synthesis of the 2-DOS core, a series of glycosyltransferases attach sugar moieties to form a pseudodisaccharide and then a pseudotrisaccharide intermediate. The pathway to this compound involves the sequential addition of specific sugar units and subsequent tailoring reactions, such as methylation and amination, catalyzed by a suite of dedicated enzymes within the gentamicin biosynthetic gene cluster.

Experimental Protocols

The isolation of this compound is a multi-step process that begins with the fermentation of Micromonospora purpurea and culminates in the chromatographic separation of the target molecule.

Fermentation of Micromonospora purpurea

This protocol outlines the submerged fermentation process for the production of the gentamicin complex.

3.1.1. Inoculum Preparation

-

Strain Maintenance: Micromonospora purpurea (e.g., ATCC 15835) is maintained on a suitable agar (B569324) medium.

-

Seed Culture: A loopful of the culture is used to inoculate a germination medium.

-

Germination Medium Composition: (per liter of tap water)

-

Bacto-beef extract: 3 g

-

Tryptose: 5 g

-

Dextrose: 1 g

-

Soluble Starch: 24 g

-

Yeast extract: 5 g

-

-

-

Incubation: The seed culture is incubated at 37°C for 5 days on a rotary shaker at 280 rpm.[1]

3.1.2. Production Fermentation

-

Production Medium: A production medium is prepared and sterilized.

-

Production Medium Composition: (per liter of tap water)

-

Soybean meal: 30 g

-

Dextrose (cerelose): 40 g

-

Calcium carbonate: 1 g[1]

-

-

-

Inoculation: The production medium is inoculated with a 5% (v/v) of the seed culture.[5]

-

Fermentation Conditions:

Extraction and Purification of the Gentamicin Complex

This protocol describes the initial extraction of the gentamicin complex from the fermentation broth.

-

Harvesting: The fermentation broth is harvested by centrifugation or filtration to remove the mycelia.

-

Acidification: The pH of the clarified broth is adjusted to 2.0 with sulfuric acid to protonate the basic aminoglycosides.

-

Cation-Exchange Chromatography (Capture Step):

-

Resin: A strong cation-exchange resin (e.g., 732 cation exchange resin) is used.[7]

-

Loading: The acidified broth is loaded onto the equilibrated column. The positively charged gentamicin components bind to the negatively charged resin.

-

Washing: The column is washed with deionized water to remove unbound impurities.

-

Elution: The bound gentamicins are eluted with a gradient of ammonium (B1175870) hydroxide (B78521) (e.g., 0.1 M to 1.0 M).[8]

-

-

Concentration: The fractions containing the gentamicin complex are pooled and concentrated under reduced pressure.

Preparative HPLC for Isolation of this compound

This protocol outlines a general approach for the preparative high-performance liquid chromatography (HPLC) separation of this compound from the purified complex. Specific parameters may require optimization.

-

Column: A reversed-phase C18 column suitable for preparative chromatography.

-

Mobile Phase:

-

A: Water with an ion-pairing agent such as trifluoroacetic acid (TFA) (e.g., 0.1% v/v).

-

B: Acetonitrile or Methanol.

-

-

Gradient Elution: A shallow gradient of mobile phase B is employed to resolve the closely related gentamicin components.

-

Detection: As gentamicins lack a strong chromophore, detection can be achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by post-column derivatization followed by UV or fluorescence detection.[9]

-

Fraction Collection: Fractions are collected based on the detector response corresponding to the retention time of this compound.

-

Desalting and Lyophilization: The collected fractions are desalted and lyophilized to obtain pure this compound.

Quantitative Data

The following tables summarize key quantitative data related to the production and characterization of this compound.

Table 1: Fermentation and Composition Data

| Parameter | Value | Reference |

| Optimal pH for Gentamicin Production | 6.8 | [6] |

| Optimal Temperature for Fermentation | 28 °C | [6] |

| Typical Fermentation Duration | 3-5 days | [1] |

| Percentage of this compound in Complex | Minor Component | [3] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C20H40N4O10 | [3] |

| Molecular Weight | 496.55 g/mol | [3] |

| Mass Spectrometry (ESI-MS) | [M+H]+ at m/z 497 | [10] |

| 1H NMR | Characteristic signals for the aminocyclitol and sugar moieties. | [3][4] |

| 13C NMR | Distinct carbon signals corresponding to the unique structure of this compound. | [3][4][11] |

Conclusion

This compound, though a minor component of the gentamicin complex, represents an important facet of the metabolic diversity of Micromonospora purpurea. Its discovery and the elucidation of its origin have been pivotal in advancing our understanding of aminoglycoside biosynthesis. The detailed experimental protocols provided in this guide offer a framework for researchers to produce, isolate, and characterize this compound for further investigation into its biological activities and potential as a scaffold for the development of new therapeutic agents. The continued exploration of minor components from natural product complexes like gentamicin holds significant promise for the future of drug discovery.

References

- 1. US3091572A - Gentamycin and method of production - Google Patents [patents.google.com]

- 2. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Gentamicin Minor Components: this compound and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. msk.or.kr [msk.or.kr]

- 7. Research in Separation and Purification of Gentamicin Fermentation Broth | Semantic Scholar [semanticscholar.org]

- 8. CN103012515B - Preparation method of high-purity gentamycin - Google Patents [patents.google.com]

- 9. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Deep Dive: Comparative Analysis of Gentamicin B1 and Gentamicin C Complex Components

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin (B1671437), a cornerstone aminoglycoside antibiotic in the global fight against severe bacterial infections, is not a single molecular entity but a complex mixture of structurally related compounds. Produced by the fermentation of Micromonospora purpurea, the clinical formulation predominantly contains the Gentamicin C complex (C1, C1a, C2, C2a, and C2b), with minor constituents including Gentamicin B1.[1] While all components share a common mechanism of action by targeting the bacterial ribosome, subtle variations in their chemical structures lead to significant differences in antibacterial potency, spectrum, and toxicity profiles. This technical guide provides an in-depth comparative analysis of this compound and the components of the Gentamicin C complex, focusing on their chemical properties, biosynthetic origins, mechanisms of action, and biological activities. Detailed experimental protocols for their separation and analysis are also presented, alongside visualizations of key biosynthetic pathways to aid in research and development efforts.

Chemical and Structural Comparison

This compound and the components of the Gentamicin C complex are all pseudo-oligosaccharides, featuring a central 2-deoxystreptamine (B1221613) ring linked to two amino sugar moieties: purpurosamine and garosamine.[2][3] The key structural differentiators lie in the substitution patterns on the purpurosamine ring, specifically at the C-6' position.

Table 1: Chemical Properties of this compound and Gentamicin C Complex Components

| Component | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Features at C-6' of Purpurosamine Ring |

| This compound | C20H40N4O10 | 496.55 | 36889-16-4 | -CH(NH2)CH3 |

| Gentamicin C1 | C21H43N5O7 | 477.60 | 25876-10-2 | -CH(NHCH3)CH3 |

| Gentamicin C1a | C19H39N5O7 | 449.54 | 26098-04-4 | -CH(NH2)H |

| Gentamicin C2 | C20H41N5O7 | 463.57 | 25876-11-3 | -C(CH3)(NH2)H |

| Gentamicin C2a | C20H41N5O7 | 463.57 | 59751-72-3 | Epimer of C2 at C-6' |

| Gentamicin C2b | C20H41N5O7 | 463.57 | 52093-21-7 | -CH(NH2)CH3 |

Data sourced from PubChem and other chemical databases.[2][4][5][6][7]

Biosynthesis: A Divergence from a Common Precursor

The biosynthesis of the Gentamicin C complex components is a complex enzymatic process that originates from a common intermediate, gentamicin X2.[8][9] This precursor undergoes a series of modifications, including methylation and amination, catalyzed by a suite of enzymes encoded within the gentamicin biosynthetic gene cluster. The pathway to this compound, while less elucidated in some respects, also branches from early intermediates.

The following diagram illustrates the key enzymatic steps in the biosynthesis of the Gentamicin C complex from gentamicin X2.

Caption: Biosynthetic pathway of the Gentamicin C complex from Gentamicin X2.[10]

Mechanism of Action: Targeting the Ribosome

The antibacterial activity of all gentamicin components stems from their ability to bind to the 30S ribosomal subunit in bacteria.[3][11] This binding event, specifically at the A-site on the 16S rRNA, interferes with protein synthesis in several ways:

-

Inhibition of Initiation: It can block the formation of the initiation complex, preventing the start of protein synthesis.[11]

-

mRNA Misreading: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: It can also inhibit the translocation of the ribosome along the mRNA, further halting protein synthesis.

The following diagram depicts the general mechanism of action.

Caption: General mechanism of action of Gentamicin.

Comparative Biological Activity

Antibacterial Spectrum and Potency

While all components exhibit broad-spectrum activity against many Gram-negative and some Gram-positive bacteria, their potency varies. The subtle structural differences influence their binding affinity to the ribosomal target and their susceptibility to bacterial resistance mechanisms.

Table 2: Minimum Inhibitory Concentrations (MICs, µg/mL) of Gentamicin Components against Selected Bacteria

| Bacterial Strain | This compound | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a | Gentamicin C2b |

| Escherichia coli | 0.1 - 50 | ~0.25 - 1 | ~0.25 - 1 | ~0.25 - 1 | ~0.25 - 1 | ~0.25 - 1 |

| Pseudomonas aeruginosa | 0.1 - 50 | ~0.5 - 2 | ~0.5 - 2 | ~0.5 - 2 | ~0.5 - 2 | ~0.5 - 2 |

| Staphylococcus aureus | 0.1 - 50 | ~0.12 - 1 | ~0.12 - 1 | ~0.12 - 1 | ~0.12 - 1 | ~0.12 - 1 |

| Enterococcus faecalis | 0.1 - 50 | ~4 - 16 | ~4 - 16 | ~4 - 16 | ~4 - 16 | ~4 - 16 |

| Fusarium solani | 0.4 | - | - | - | - | - |

Note: MIC values can vary depending on the specific strain and testing methodology. The ranges for the C complex components are generally similar, with minor variations reported in the literature.[12][13][14][15][16][17]

Interestingly, this compound has demonstrated significant antifungal activity, particularly against Fusarium species, an effect not prominently observed with the Gentamicin C complex components.[13][15][18][19]

Ototoxicity and Nephrotoxicity

A major limitation of aminoglycoside therapy is the risk of ototoxicity (hearing loss) and nephrotoxicity (kidney damage).[20][21] These toxicities are a result of off-target effects in mammalian cells. Research indicates that the different gentamicin components exhibit varying degrees of toxicity. Notably, gentamicin C2 has been reported to be more ototoxic than gentamicin C2a.[12][22][23] this compound has also been investigated for its potential to induce premature stop codon readthrough, a therapeutic strategy for certain genetic diseases, and its toxicity profile is an active area of research.[24]

Table 3: Comparative Ototoxicity of Gentamicin Components

| Component | Relative Ototoxicity |

| Gentamicin C2 | More Ototoxic |

| Gentamicin C2a | Less Ototoxic than C2 |

| Gentamicin C1a | Less Ototoxic |

| Gentamicin C1 | Less Ototoxic |

| Gentamicin C2b | Least Ototoxic of C-subtypes |

| Sisomicin (impurity) | More Ototoxic than hospital gentamicin |

| G418 (impurity) | Ototoxic at lower doses |

Data compiled from in vitro cochlear hair cell damage models.[23][25][26]

Experimental Protocols

Separation of Gentamicin Components by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the individual components of a gentamicin mixture.

Materials:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column or a specialized mixed-mode column (e.g., Primesep 200)[27]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Mobile Phase B: Acetonitrile

-

Gentamicin standard mixture and unknown sample

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the gentamicin standard and sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (or similar)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection: ELSD or UV detection following pre-column derivatization (as gentamicin lacks a strong chromophore).[28]

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 30% B

-

25-30 min: 30% B

-

30-35 min: Linear gradient from 30% to 5% B

-

35-40 min: 5% B (re-equilibration)

-

-

-

Data Analysis: Identify peaks by comparing retention times with the gentamicin standard. Quantify each component by integrating the peak area.

The following diagram outlines the general workflow for HPLC analysis.

Caption: General workflow for HPLC analysis of Gentamicin components.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the minimum concentration of a gentamicin component that inhibits the visible growth of a specific bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Stock solutions of individual gentamicin components

-

Pipettes and multichannel pipettor

-

Incubator

Procedure:

-

Prepare Gentamicin Dilutions: Perform a serial two-fold dilution of each gentamicin component in CAMHB in the microtiter plate, typically ranging from 64 µg/mL to 0.06 µg/mL.

-

Inoculate Plates: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB. Add 50 µL of the bacterial suspension to each well containing 50 µL of the gentamicin dilution.

-

Controls: Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Conclusion

The subtle structural variations between this compound and the components of the Gentamicin C complex have profound implications for their biological activity. While the C complex components are the primary drivers of the broad-spectrum antibacterial efficacy of clinical gentamicin formulations, their individual contributions to both therapeutic effect and toxicity differ. This compound, a minor component, exhibits unique antifungal properties and potential for therapeutic applications in genetic diseases. A thorough understanding of the distinct characteristics of each component is crucial for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity, as well as for the optimization of fermentation and purification processes to produce safer and more effective antibiotic formulations. Further research into the structure-activity relationships of these compounds will undoubtedly pave the way for the next generation of aminoglycoside antibiotics.

References

- 1. Synthesis of Gentamicin Minor Components: this compound and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gentamicin - Wikipedia [en.wikipedia.org]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]

- 4. GSRS [precision.fda.gov]

- 5. This compound | C20H40N4O10 | CID 76970706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gentamicin C1 | C21H43N5O7 | CID 72395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delineating the biosynthesis of gentamicin x2, the common precursor of the gentamicin C antibiotic complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Activity of this compound Against Systemic Plant Mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Retrospective evaluation of in vitro effect of this compound against Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antifungal Activity of this compound against Systemic Plant Mycoses [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Gentamicin-Induced Ototoxicity and Nephrotoxicity Vary with Circadian Time of Treatment and Entail Separate Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. newmedicine.pl [newmedicine.pl]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Dissociating antibacterial from ototoxic effects of gentamicin C-subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. More than an Antibiotic: Unveiling Alternative Therapeutic Potential of Gentamicin - Centre for Blood Research [cbr.ubc.ca]

- 25. A comparative study of the ototoxicity of gentamicin and gentamicin C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HPLC Separation of Gentamicins | SIELC Technologies [sielc.com]

- 28. akjournals.com [akjournals.com]

The Unseen Players: An In-depth Technical Guide to the Biological Activity of Minor Gentamicin Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437), a widely used aminoglycoside antibiotic, is not a single entity but a complex mixture of structurally related compounds. While the major components (C1, C1a, C2, and C2a) have been extensively studied, a host of minor components often present in commercial preparations possess unique and potent biological activities. These minor players, including but not limited to Gentamicin X2, Gentamicin B1, Sisomicin, and G-418 (Geneticin), exhibit a range of effects from potent antibacterial action to promising therapeutic applications in genetic diseases through premature stop codon readthrough. However, their clinical utility is often hampered by significant nephrotoxicity and ototoxicity. This technical guide provides a comprehensive overview of the biological activities of these minor gentamicin components, presenting quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways to aid researchers in drug discovery and development.

I. Antibacterial Activity

The primary function of gentamicin and its congeners is the inhibition of bacterial protein synthesis, leading to bactericidal effects against a broad spectrum of pathogens. The minor components often exhibit comparable or, in some cases, superior activity against specific bacterial strains compared to the main complex.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the minimum inhibitory concentrations (MICs) of various minor gentamicin components against a panel of clinically relevant Gram-positive and Gram-negative bacteria. These values, collated from multiple studies, provide a quantitative comparison of their antibacterial potency.

| Minor Component | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Klebsiella pneumoniae |

| Gentamicin X2 | 0.5 - 2 µg/mL | 4 - 16 µg/mL | 0.25 - 1 µg/mL | 1 - 4 µg/mL | 0.5 - 2 µg/mL |

| This compound | 1 - 4 µg/mL | 8 - 32 µg/mL | 0.5 - 2 µg/mL | 2 - 8 µg/mL | 1 - 4 µg/mL |

| Sisomicin | 0.25 - 1 µg/mL | 2 - 8 µg/mL | 0.125 - 0.5 µg/mL | 0.5 - 2 µg/mL | 0.25 - 1 µg/mL |

| G-418 (Geneticin) | 1 - 8 µg/mL | 16 - 64 µg/mL | 0.5 - 4 µg/mL | 4 - 16 µg/mL | 1 - 8 µg/mL |

| Verdamicin | 0.5 - 2 µg/mL | 4 - 16 µg/mL | 0.25 - 1 µg/mL | 1 - 4 µg/mL | 0.5 - 2 µg/mL |

| Fortimicin A | 1 - 4 µg/mL | 8 - 32 µg/mL | 0.5 - 2 µg/mL | > 16 µg/mL | 1 - 4 µg/mL |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of antimicrobial agents.

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of the minor gentamicin component in a suitable solvent (e.g., sterile water) at a concentration of 1024 µg/mL.

-

Bacterial Strains: Culture the desired bacterial strains on appropriate agar (B569324) plates overnight at 35°C.

-

Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

-

Perform two-fold serial dilutions of the antimicrobial stock solution in CAMHB directly in the 96-well plate to obtain a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).

-

Incubate the plate at 35°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

II. Premature Stop Codon Readthrough Activity

A remarkable biological activity of certain minor gentamicin components is their ability to induce readthrough of premature termination codons (PTCs), offering a potential therapeutic strategy for genetic diseases caused by nonsense mutations.[1]

Data Presentation: Readthrough Efficacy and Cytotoxicity

The following table presents a comparison of the readthrough efficacy (EC₂ₓ, the concentration required to induce a two-fold increase in readthrough) and in vitro cytotoxicity (CC₅₀, the concentration causing 50% cell death) for selected minor gentamicin components. A higher safety/readthrough ratio indicates a more favorable therapeutic window.

| Component | Readthrough Efficacy (EC₂ₓ in HDQ-P1 cells) | Cytotoxicity (CC₅₀ in PBMCs) | Safety/Readthrough Ratio (CC₅₀/EC₂ₓ) |

| Gentamicin X2 | 19 ± 6 µM[1] | > 1000 µM | > 52.6 |

| G-418 (Geneticin) | 9 ± 5 µM[1] | ~400 µM | ~44.4 |

| Gentamicin Complex | ~418 µM | > 1000 µM | > 2.4 |

Experimental Protocol: Luciferase Reporter Assay for Stop Codon Readthrough

This protocol describes a common method for quantifying stop codon readthrough using a dual-luciferase reporter system.

1. Plasmid Construction:

-

Construct a reporter plasmid containing a firefly luciferase gene with an in-frame premature stop codon (e.g., UGA) at a specific position.

-

A second reporter, typically Renilla luciferase, is included on the same plasmid to normalize for transfection efficiency and overall protein synthesis.

2. Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T or a cell line relevant to the disease of interest).

-

Transfect the cells with the dual-luciferase reporter plasmid using a standard transfection reagent.

3. Compound Treatment:

-

After transfection, treat the cells with a range of concentrations of the minor gentamicin component for 24-48 hours.

-

Include a vehicle-treated control group.

4. Luciferase Assay:

-

Lyse the cells and measure the activities of both firefly and Renilla luciferases using a luminometer and appropriate substrates.

5. Data Analysis:

-

Calculate the readthrough efficiency as the ratio of firefly luciferase activity to Renilla luciferase activity.

-

Normalize the results to the vehicle-treated control to determine the fold-increase in readthrough.

III. Toxicity Profile: Nephrotoxicity and Ototoxicity

A major limitation for the clinical use of aminoglycosides is their potential to cause kidney damage (nephrotoxicity) and inner ear damage (ototoxicity). The minor components of gentamicin exhibit varying degrees of these toxicities.

Data Presentation: Comparative Toxicity

The following table summarizes the known toxicities of several minor gentamicin components. Quantitative data is often presented as changes in biomarkers (e.g., blood urea (B33335) nitrogen for nephrotoxicity) or as cell viability in specific cell types.

| Component | Nephrotoxicity | Ototoxicity |

| Gentamicin X2 | Reduced nephrotoxicity compared to G418 in rodents.[1] | No significant difference from other components in zebrafish neuromast assay.[1] |

| G-418 (Geneticin) | More nephrotoxic than Gentamicin X2 in rodents.[1] | Known to be ototoxic. |

| Sisomicin | Similar to gentamicin. | Ototoxic. |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

1. Cell Seeding:

-

Seed a relevant cell line (e.g., a kidney cell line like LLC-PK1 for nephrotoxicity studies) into a 96-well plate at a suitable density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with various concentrations of the minor gentamicin component for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle-treated control and a positive control for cytotoxicity.

3. MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the CC₅₀ value from the dose-response curve.

References

Gentamicin B1: A Technical Guide for Researchers

An In-depth Examination of a Minor Aminoglycoside with Significant Research Interest

This technical guide provides a comprehensive overview of Gentamicin (B1671437) B1, a minor component of the gentamicin complex. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical properties, mechanism of action, synthesis, and its debated role in therapeutic applications such as nonsense mutation suppression.

Core Chemical and Physical Properties

Gentamicin B1 is an aminoglycoside antibiotic distinguished by its specific chemical structure.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 36889-16-4 | [1][2][4] |

| Molecular Formula | C20H40N4O10 | [1][2][3] |

| Molecular Weight | 496.55 g/mol | [1][3] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-[(1R)-1-aminoethyl]-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol | [2] |

Mechanism of Action

This compound, like other aminoglycosides, exerts its primary antibacterial effect by targeting the bacterial ribosome. It binds to the 30S ribosomal subunit, which interferes with protein synthesis, leading to the production of non-functional or truncated proteins and ultimately bacterial cell death.[5][6][7]

A significant area of research has been the potential for this compound to induce readthrough of premature termination codons (PTCs), which are nonsense mutations that can cause a variety of genetic diseases.[8] The proposed mechanism involves this compound binding to the ribosomal decoding site, which reduces the accuracy of translation termination and allows for the incorporation of an amino acid at the PTC, thereby producing a full-length, potentially functional protein.[8] However, it is crucial to note that initial reports of this compound's potent PTC readthrough activity have been retracted, with subsequent studies suggesting that the observed effects may have been due to contamination with another aminoglycoside, G418.[9] Further research with authenticated, pure this compound is required to definitively establish its activity in this area.

Biosynthesis of Gentamicin

This compound is a minor component of the complex mixture of related molecules produced during the fermentation of Micromonospora purpurea. The biosynthetic pathway is a complex, multi-step process involving a series of enzymatic modifications of a 2-deoxystreptamine (B1221613) core. This compound is an intermediate in the pathway leading to the more abundant gentamicin C components.

Caption: Simplified biosynthetic pathway of Gentamicin, highlighting the position of this compound.

Experimental Protocols

Synthesis of this compound from Sisomicin (B1680986)

This protocol outlines a multi-step chemical synthesis to obtain this compound from the more readily available aminoglycoside, sisomicin. The overall strategy involves the protection of reactive groups, glycosylation, and subsequent deprotection.

Caption: General workflow for the chemical synthesis of this compound.

Methodology:

-

Protection: Sisomicin is treated with appropriate protecting group reagents to block the reactive amino and hydroxyl functionalities, preventing side reactions in subsequent steps.

-

Glycosyl Acceptor Formation: The protected sisomicin is chemically modified to create a suitable glycosyl acceptor.

-

Glycosyl Donor Synthesis: A separate synthesis is performed to prepare the specific sugar moiety (a 6-azido-6,7-dideoxy-D-glycero-D-glucoheptopyranosyl donor) required for the formation of this compound.

-

Glycosylation: The glycosyl donor and acceptor are reacted under controlled conditions to form the desired glycosidic bond.

-

Deprotection: All protecting groups are removed to yield the crude this compound.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography, to isolate pure this compound.[5][6]

In Vitro Transcription/Translation Assay for PTC Readthrough

This assay is designed to assess the ability of a compound to promote the readthrough of a premature termination codon in a controlled, cell-free environment.

Methodology:

-

Template Preparation: A DNA vector containing a reporter gene (e.g., luciferase) with a premature termination codon is linearized.

-

In Vitro Transcription: The linearized DNA is used as a template for in vitro transcription to produce mRNA containing the PTC.

-

In Vitro Translation: The purified mRNA is added to a cell-free translation system (e.g., rabbit reticulocyte lysate) along with the test compound (this compound) at various concentrations.

-

Detection: The amount of full-length protein produced is quantified, typically through enzymatic activity (e.g., luciferase assay) or western blotting. An increase in the full-length protein in the presence of the compound indicates PTC readthrough.[10][11]

Caption: Workflow for an in vitro PTC readthrough assay.

Purification and Analysis

The purification of this compound from the fermentation broth of Micromonospora echinospora is a challenging process due to its low abundance and the presence of other closely related gentamicin components.

Purification Protocol Outline:

-

Fermentation Broth Pre-treatment: The pH of the fermentation liquid is adjusted, and the mixture is treated with precipitating and co-filtering agents to remove cells and other large molecules.

-

Cation Exchange Chromatography: The clarified solution is passed through a cation exchange resin, which binds the positively charged aminoglycosides.

-

Elution: A stepwise elution with increasing concentrations of a basic solution (e.g., ammonia (B1221849) water) is used to selectively elute different gentamicin components. This compound is typically eluted at a specific concentration range.

-

Further Purification: The fractions containing this compound may be subjected to further chromatographic steps, such as reversed-phase chromatography, to achieve high purity.[7]

Analytical Techniques for Characterization:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound in mixtures.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination and structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation and confirmation of the identity of this compound.

Conclusion

This compound remains a molecule of significant interest to the scientific community. While its role as a potent nonsense mutation suppressor is currently under debate, its well-defined chemical structure and its position as a key intermediate in the gentamicin biosynthetic pathway make it a valuable subject for further research. The protocols and data presented in this guide are intended to provide a solid foundation for scientists working on the synthesis, analysis, and biological evaluation of this intriguing aminoglycoside.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent advances in the biosynthetic pathway and structural modification of gentamicin [frontiersin.org]

- 3. Recent advances in the biosynthetic pathway and structural modification of gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Gentamicin Minor Components: this compound and Gentamicin X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR102015100B1 - Method for recovering or purifying gentamicin B from fermented culture medium of microorganism - Google Patents [patents.google.com]

- 8. This compound is a minor gentamicin component with major nonsense mutation suppression activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. biorxiv.org [biorxiv.org]

Navigating the Maze of Gentamicin B1: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the critical considerations for researchers, scientists, and drug development professionals seeking to source and utilize purified Gentamicin (B1671437) B1. Recent scientific findings have brought to light a significant controversy surrounding the biological activity of this specific gentamicin component, making careful supplier selection and compound verification paramount. This guide provides an in-depth overview of available sources, experimental protocols, and the crucial context needed to design robust and reproducible research.

The Gentamicin B1 Controversy: A Case of Mistaken Identity

A pivotal 2017 study initially reported that purified this compound possessed potent activity in suppressing nonsense mutations, a finding with significant implications for treating certain genetic diseases. However, this study was later retracted in 2018. The retraction clarified that the commercial compound used in the original research, purported to be this compound, was misidentified and was, in fact, the structurally similar aminoglycoside G418 (Geneticin)[1]. Subsequent analysis of authenticated, synthetically derived this compound revealed that it does not possess the nonsense mutation readthrough activity previously attributed to it.

This development underscores the critical importance for researchers to:

-

Verify the identity and purity of any purchased this compound.

-

Re-evaluate the use of this compound in experiments predicated on its nonsense suppression activity. For such studies, G418 may be the more appropriate compound.

-

Consult the latest research to inform experimental design.

Sourcing Purified this compound: A Comparative Overview

While many suppliers offer Gentamicin Sulfate (B86663), a mixture of several gentamicin components, obtaining purified and authenticated this compound requires more diligence. The following table summarizes potential sources for both purified this compound and the more common Gentamicin Sulfate, which contains B1 as a minor component.

| Supplier/Manufacturer | Product Name | Form | Purity/Grade | Available Information |

| RXN Chemicals | Gentamycin Sulfate EP Impurity C (this compound) | Powder | High-purity | Listed as a pharmaceutical impurity standard. |

| Toronto Research Chemicals | This compound Diacetate Salt | Solid | >95% | Identified in a retraction notice as a source of authentic this compound. |

| Sigma-Aldrich | Gentamicin sulfate salt hydrate (B1144303) VETRANAL® | Neat | Analytical Standard | Certificate of Analysis may provide component percentages. |

| Thermo Fisher Scientific | Gentamicin sulfate | Powder | Various | Certificate of Analysis may be available upon request. |

| United States Pharmacopeia (USP) | Gentamicin Sulfate Reference Standard | Powder | Reference Standard | Certificate provides assigned value and usage instructions.[2] |

Note: Researchers should always request a detailed Certificate of Analysis (CoA) from the supplier, ideally with NMR or mass spectrometry data to confirm the identity and purity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. Given the aforementioned controversy, a protocol for antimicrobial susceptibility testing is provided for authentic this compound, while a protocol for nonsense mutation suppression assays would more appropriately utilize G418.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

-

Purified this compound

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile diluents

-

Spectrophotometer or ELISA plate reader

Procedure:

-

Prepare this compound Stock Solution: Accurately weigh the purified this compound and dissolve it in a suitable sterile solvent to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with sterile broth to achieve a range of desired concentrations.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.

Quality Control: HPLC Analysis of Gentamicin Components

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the composition of gentamicin mixtures and verifying the purity of isolated components.

Materials:

-

HPLC system with a suitable detector (e.g., Charged Aerosol Detector - CAD, or UV detector after derivatization)

-

C18 analytical column

-

This compound standard

-

Mobile phase (e.g., a mixture of acetonitrile (B52724) and an aqueous solution of trifluoroacetic acid)

Procedure:

-

Standard Preparation: Prepare a standard solution of authenticated this compound at a known concentration.

-

Sample Preparation: Prepare the test sample of this compound at a similar concentration.

-

Chromatographic Conditions: Set the HPLC parameters, including mobile phase composition, flow rate, and column temperature.

-

Injection and Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Interpretation: Compare the retention time of the peak in the sample chromatogram to that of the standard to confirm the identity of this compound. The peak area can be used to quantify the purity of the sample.

Visualizing Key Workflows

The following diagrams, generated using Graphviz, illustrate critical decision-making and experimental processes for researchers working with this compound.

Caption: A logical workflow for sourcing and verifying purified this compound.

Caption: A typical experimental workflow for determining the MIC of this compound.

Conclusion

The case of this compound serves as a crucial reminder of the importance of rigorous compound validation in research. While the initial excitement surrounding its potential for nonsense mutation suppression has been tempered by the discovery of a compound misidentification, authenticated this compound remains a valuable tool for antimicrobial research. By carefully selecting suppliers, demanding comprehensive analytical data, and performing in-house verification, researchers can ensure the integrity of their experiments and contribute to the advancement of science on a solid foundation of validated reagents.

References

- 1. Retraction for Baradaran-Heravi et al., this compound is a minor gentamicin component with major nonsense mutation suppression activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

Gentamicin B1 solubility and storage conditions

An In-depth Technical Guide on the Solubility and Storage of Gentamicin (B1671437) B1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Gentamicin B1, a significant component of the gentamicin antibiotic complex. A thorough understanding of these physicochemical properties is fundamental for the accurate preparation of stock solutions, the development of stable pharmaceutical formulations, and the design of reliable in vitro and in vivo studies. This document collates quantitative data, details key experimental methodologies, and provides visual workflows to support laboratory applications.

This compound: An Overview

Gentamicin is a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea.[1][2][3] It is not a single molecule but a complex mixture of structurally related components, primarily Gentamicins C1, C1a, C2, C2a, and C2b, along with several minor components, including A, B, B1, and X2.[1][2][4] this compound is one of these minor components.[4][5] Like other aminoglycosides, its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit.[6][7] The antibiotic is typically used as a sulfate (B86663) salt, which exhibits high water solubility.[8][9][10]

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical parameter influencing its handling, formulation, and bioavailability. While data specific to this compound is limited, information on Gentamicin sulfate and Gentamicin base provides a strong proxy. This compound is described as slightly soluble in water and methanol.[11]

Aqueous and Organic Solubility

Gentamicin sulfate is freely soluble in water.[8][10][12] The solubility of the Gentamicin complex (as the sulfate salt) in water is reported to be 50 mg/mL. In contrast, it is practically insoluble in many organic solvents.[8][10] The solubility of the Gentamicin base, which is expected to be similar to this compound, has been quantified in various organic solvents.

Table 1: Solubility of Gentamicin Sulfate and Gentamicin Base in Various Solvents

| Solvent | Compound Form | Solubility | Temperature (°C) |

|---|---|---|---|

| Water | Gentamicin Sulfate | 50 mg/mL | Room Temperature |

| Water | Gentamicin Sulfate | Freely Soluble[8][12] | Not Specified |

| Water | This compound | Slightly Soluble[11] | Not Specified |

| Pyridine | Gentamicin | Freely Soluble[8] | Not Specified |

| Acid Solutions | Gentamicin | Freely Soluble[8] | Not Specified |

| Methanol | This compound | Slightly Soluble[11] | Not Specified |

| Methanol | Gentamicin | Moderately Soluble[8] | Not Specified |

| Ethanol | Gentamicin | Moderately Soluble[8] | Not Specified |

| Acetone | Gentamicin | Moderately Soluble[8] | Not Specified |

| DMSO | Gentamicin | Insoluble[13] | Not Specified |

| Benzene | Gentamicin | Practically Insoluble[8] | Not Specified |

| Halogenated Hydrocarbons | Gentamicin | Practically Insoluble[8] | Not Specified |

Factors Influencing Solubility

pH: Gentamicin's antibiotic activity and stability are optimal in a pH range of 6.0 to 8.0.[14] Its stability is best maintained between pH 4.5 and 7.0.[15] Outside this range, particularly in acidic or alkaline environments, it undergoes hydrolysis, which can affect its solubility and lead to degradation.[15]

Temperature: Temperature significantly impacts Gentamicin's solubility. Extremely low temperatures can reduce its solubility, which may lead to loss of effectiveness.[15]

Storage and Stability

Proper storage is critical to maintain the potency and integrity of this compound. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][11][16]

Table 2: Recommended Storage Conditions for Gentamicin

| Form | Condition | Temperature | Light/Humidity/Atmosphere | Duration |

|---|---|---|---|---|

| Powder (API) | Tightly closed container | 2°C to 8°C[15] | Protect from light and moisture.[15][17] | Not specified |

| Stock Solution (Sterile) | Sterile container | 2°C to 8°C[7] | Not specified | Up to 30 days (1 mg/mL in buffer)[7] |

| Stock Solution (Sterile) | Sterile container | -20°C[9][18] | Not specified | Up to 1 year[9][18] |

| Injectable Solution | Original packaging | 20°C to 25°C[19] | Protect from light; do not freeze.[16] | Per manufacturer |

Factors Influencing Stability

Several environmental factors can lead to the degradation of Gentamicin, resulting in reduced potency and the formation of potentially toxic byproducts.[15]

-

pH: Gentamicin is most stable in a pH range of 4.5 to 7.0.[15] It degrades faster in acidic or alkaline conditions due to hydrolysis.[15] Significant degradation has been observed in both 0.1N HCl and, more extensively, in 0.1N NaOH.[20]

-

Temperature: As an antibiotic, Gentamicin is sensitive to heat.[15] Extreme heat accelerates chemical reactions that break down the molecule, reducing its effectiveness.[15] Storage at elevated temperatures, such as 60°C, can lead to compositional changes, especially when formulated with excipients like PLGA.[1]

-

Humidity: The hygroscopic nature of Gentamicin powder makes it susceptible to hydrolytic degradation when exposed to moisture.[15][16] This is particularly rapid for the powder form.[15] Storing in moisture-resistant containers or with desiccants is recommended.[15]

-

Light: Exposure to light, especially ultraviolet (UV) rays, can trigger photochemical reactions that degrade Gentamicin.[15] One study noted a 42.14% degradation after 30 minutes of exposure to UV light at 243 nm.[21] Opaque packaging is used to shield the medication from light-induced degradation.[15]

-

Oxidation: Gentamicin is susceptible to degradation from atmospheric oxidation.[1] Studies have shown that storage in an oxidizing atmosphere can result in significant changes to the gentamicin composition, with the major degradants being the corresponding gentamines.[1]

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis. These pathways can lead to the formation of various impurities and degradants, such as gentamines.[1] Forced degradation studies are essential to identify these potential degradation products and establish the stability-indicating nature of analytical methods.

Caption: Key environmental factors leading to the degradation of this compound.

Experimental Protocols

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in a specific solvent system.[21]

1. Materials and Equipment:

-

This compound powder

-

Selected solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)

-

Analytical balance

-

Sealed glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification[22][23]

2. Methodology:

-

Preparation: Add an excess amount of this compound powder to a pre-determined volume (e.g., 2 mL) of the selected solvent in a glass vial. A visible excess of solid should remain at the bottom of the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticulates.

-

Dilution: Prepare a series of accurate dilutions of the filtered saturate solution using the same solvent. The final concentration should fall within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or LC-MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

References

- 1. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. primescholars.com [primescholars.com]

- 3. Gentamicin [sitem.herts.ac.uk]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. goldbio.com [goldbio.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. This compound | 36889-16-4 [chemicalbook.com]

- 12. Gentamicin | C21H43N5O7 | CID 3467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Gentamicin sulfate (PIM 242) [inchem.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. usp-pqmplus.org [usp-pqmplus.org]

- 17. bimedaus.com [bimedaus.com]

- 18. Gentamicin Stock Solution [novoprolabs.com]

- 19. pfizermedical.com [pfizermedical.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for Gentamicin B1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437) B1 is a minor component of the gentamicin antibiotic complex produced by Micromonospora purpurea. While the broader gentamicin complex is a well-known antibiotic, purified Gentamicin B1 has garnered significant interest for its potent ability to induce the read-through of premature termination codons (PTCs) in eukaryotic cells.[1][2] Nonsense mutations that introduce PTCs are responsible for approximately 10-15% of all inherited genetic diseases.[1][3] this compound offers a promising tool for researchers studying these diseases and for the development of potential therapeutics by enabling the synthesis of full-length, functional proteins from genes containing nonsense mutations.[1][2]

These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, recommended working concentrations, and detailed protocols for assessing its efficacy and cytotoxicity.

Mechanism of Action: Premature Stop Codon Read-through

This compound, like other aminoglycoside antibiotics, binds to the A site of the eukaryotic ribosome. This binding alters the conformation of the ribosomal RNA, reducing the stringency of codon recognition. When a ribosome encounters a premature termination codon (UAA, UAG, or UGA), the presence of this compound can facilitate the misincorporation of a near-cognate aminoacyl-tRNA, allowing the ribosome to continue translation and synthesize a full-length protein.[1][2] Studies have shown that this compound is a more potent inducer of PTC read-through than the major components of the pharmaceutical gentamicin mixture.[1][2]

References

Application Notes and Protocols for Researchers in Nonsense Mutation Suppression

Topic: The Evolving Story of Gentamicin (B1671437) B1 in Nonsense Mutation Suppression: A Case Study in Compound Verification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 10-15% of all inherited diseases.[1][2][3][4] These mutations lead to the production of truncated, non-functional proteins. One therapeutic strategy to address nonsense mutations is the use of "read-through" compounds that enable the ribosome to bypass the PTC and synthesize a full-length, functional protein.

Historically, aminoglycoside antibiotics, such as gentamicin, have been investigated for their ability to induce nonsense suppression.[1][2][5][6] However, the clinical utility of pharmaceutical-grade gentamicin has been limited by its modest and variable efficacy at safe doses.[1][2][6] In 2017, a study reported that a minor component of the gentamicin complex, Gentamicin B1, was a potent inducer of PTC read-through.[1][2] This finding generated significant excitement within the research community.

However, in a subsequent turn of events, the authors of the original study retracted their findings, reporting that the compound they had identified as this compound was, in fact, the closely related aminoglycoside G418 (also known as geneticin).[3][4] Further investigation with authenticated synthetic this compound revealed that it lacks significant read-through activity.[3][4]

These application notes serve as a guide for researchers in the field of nonsense mutation suppression, using the this compound case as a critical lesson in the importance of rigorous compound verification. We provide detailed protocols for assays to test for read-through activity and present data that clarifies the distinct activities of this compound and G418.

Data Presentation: Comparative Read-through Activity

The following table summarizes the experimental findings regarding the nonsense suppression activity of authenticated this compound versus G418 and the initially misidentified compound.

| Compound | Cell Line | Nonsense Mutation | Concentration | Read-through Activity | Reference |

| Misidentified "this compound" (later identified as G418) | HDQ-P1 | TP53 R213X (TGA) | 100 µg/mL | Potent read-through | [6] |

| Misidentified "this compound" (later identified as G418) | Patient-derived fibroblasts (TPP1, DMD, SMARCAL1, COL7A1) | Various | 100 µg/mL | Read-through observed | [1][2] |

| Authenticated this compound | DMS-114 | TP53 R213X | Up to 200 µg/mL | No significant read-through | [3][4] |

| Authenticated this compound | HDQ-P1 | TP53 R213X | Not specified | No significant read-through | [3][4] |

| G418 | DMS-114 | TP53 R213X | Not specified | Potent read-through | [3][4] |

| G418 | HDQ-P1 | TP53 R213X | Not specified | Potent read-through | [3][4] |

Mandatory Visualizations

Caption: The process of scientific discovery and correction in the case of this compound.

Caption: A workflow for testing a compound's nonsense suppression activity.

Caption: The interplay between NMD and nonsense suppression by read-through agents.

Experimental Protocols

Cell-Based Dual-Luciferase Reporter Assay for Nonsense Suppression

This assay is a widely used method to quantify the read-through efficiency of a test compound. It utilizes a reporter construct containing a luciferase gene interrupted by a nonsense mutation. Read-through of the premature stop codon results in the production of functional luciferase, which can be measured by its enzymatic activity. A second luciferase under a constitutive promoter is co-transfected to normalize for transfection efficiency and cell viability.

Materials:

-

Mammalian cell line of choice (e.g., HEK293T, HeLa)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum and 1% penicillin-streptomycin

-

Reporter plasmid with a luciferase gene containing a nonsense mutation (e.g., pGL3-control with a PTC introduced by site-directed mutagenesis)

-

Normalization plasmid (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Test compounds (e.g., authenticated this compound, G418) dissolved in a suitable solvent (e.g., water)

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system (e.g., Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex according to the manufacturer's instructions. Typically, a 10:1 ratio of the reporter plasmid to the normalization plasmid is used.

-

Add the complex to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the transfection medium and replace it with the medium containing the test compounds. Include a vehicle-only control.

-

Incubate the cells for 48 hours.

-

-

Cell Lysis:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a white 96-well assay plate.

-

Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.

-

Add the Renilla luciferase substrate (Stop & Glo® reagent) to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the luminescence again.

-

-

Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well.

-

Normalize the ratios to the vehicle-only control to determine the fold-change in read-through activity.

-

Western Blotting for Detection of Full-Length Protein

Western blotting is used to visualize the full-length protein produced as a result of read-through. This method confirms that the increased reporter activity observed in the luciferase assay corresponds to the synthesis of a protein of the expected molecular weight.

Materials:

-

Treated cell lysates from a larger-scale experiment (e.g., 6-well plate)

-

RIPA buffer supplemented with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Separate the protein samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

The appearance of a band at the expected molecular weight of the full-length protein in the treated samples indicates successful read-through.

-

Conclusion and Recommendations

The case of this compound and its misidentification as a potent read-through agent underscores a critical principle in drug discovery and development: the absolute necessity of rigorous analytical characterization of all test compounds. Researchers in the field of nonsense mutation suppression should:

-

Verify Compound Identity: Always obtain and verify the identity and purity of test compounds using analytical methods such as NMR and mass spectrometry, especially for compounds sourced from commercial suppliers where batch-to-batch variability can occur.

-

Use Multiple Assays: Employ orthogonal assays to confirm read-through activity. A reporter assay should be complemented by direct detection of the full-length protein via Western blotting or other protein detection methods.

-

Include Proper Controls: Always include positive (e.g., G418) and negative controls in all experiments to ensure the validity of the results.

By adhering to these principles, the scientific community can avoid the pitfalls of compound misidentification and continue to make robust and reproducible progress in the development of therapies for genetic diseases caused by nonsense mutations.

References

- 1. This compound is a minor gentamicin component with major nonsense mutation suppression activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a minor gentamicin component with major nonsense mutation suppression activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Aminoglycoside-stimulated readthrough of premature termination codons in selected genes involved in primary ciliary dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Preparation of Gentamicin B1 Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of Gentamicin (B1671437) B1 stock solutions, intended for use in various research and development applications. Detailed protocols for solution preparation, storage, and handling are outlined to ensure consistency and accuracy in experimental workflows. This application note includes tabulated physicochemical data, stability information, and a detailed experimental protocol. Additionally, diagrams illustrating the experimental workflow and the mechanism of action of Gentamicin are provided to enhance understanding.

Introduction